(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
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Overview
Description
(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a chemical compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the following steps:
Formation of the Triazolopyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Alkylation: The triazolopyridine intermediate is then alkylated using 2-methylpropyl halides under basic conditions to introduce the 2-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amines and alkyl derivatives.
Substitution Products: Substituted triazolopyridine derivatives.
Scientific Research Applications
(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring system and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring that have diverse applications in medicinal chemistry.
Heterocyclic Amines: A broad class of compounds with various biological activities.
Uniqueness
(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is unique due to its specific combination of the triazolopyridine ring with the 2-methylpropyl group, which may confer distinct biological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)8-13-10(3)12-15-14-11-6-4-5-7-16(11)12/h4-7,9-10,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNIEPTDPKYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=NN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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